molecular formula C16H12Cl2N2O3S B3613825 N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide

N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide

Cat. No.: B3613825
M. Wt: 383.2 g/mol
InChI Key: XBRHVGAJMVDFBK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide: is a synthetic organic compound that belongs to the class of quinoline sulfonamides This compound is characterized by the presence of a quinoline ring system substituted with a methoxy group at the 8th position and a sulfonamide group at the 5th position, along with a 3,4-dichlorophenyl group attached to the nitrogen atom of the sulfonamide

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-23-14-6-7-15(11-3-2-8-19-16(11)14)24(21,22)20-10-4-5-12(17)13(18)9-10/h2-9,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRHVGAJMVDFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of 8-methoxyquinoline-5-sulfonyl chloride: This is achieved by reacting 8-methoxyquinoline with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 5th position.

    Coupling with 3,4-dichloroaniline: The 8-methoxyquinoline-5-sulfonyl chloride is then reacted with 3,4-dichloroaniline in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline sulfonamides.

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a subject of interest in drug discovery.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of photosystem II in plants, blocking electron flow and disrupting photosynthesis . In medical applications, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide is unique due to its combination of a quinoline ring system with a sulfonamide group and a 3,4-dichlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide
Reactant of Route 2
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N-(3,4-dichlorophenyl)-8-methoxyquinoline-5-sulfonamide

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